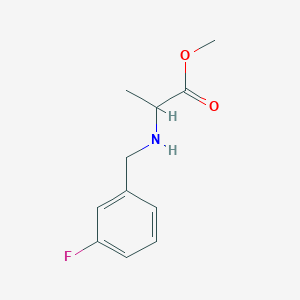

Methyl (3-fluorobenzyl)alaninate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (3-fluorobenzyl)alaninate is a fluorinated alanine derivative characterized by a methyl ester group, a 3-fluorobenzyl substituent, and a trifluoromethyl group (if applicable, based on structural analogs). These compounds are typically synthesized for applications in medicinal chemistry, catalysis, or material science due to their tunable electronic and steric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of Methyl (3-fluorobenzyl)alaninate typically involves the esterification of alanine with 3-fluorobenzyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions. The reaction mixture is then neutralized, and the product is extracted using an organic solvent .

Industrial Production Methods:

The use of automated reactors and continuous flow systems could enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl (3-fluorobenzyl)alaninate can undergo oxidation reactions, particularly at the benzylic position.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: The fluorine atom in the benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Methyl (3-fluorobenzyl)alaninate is primarily used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in studies involving:

Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biological Studies: Investigating the effects of fluorinated compounds on biological systems.

Medicinal Chemistry: Exploring potential therapeutic applications and drug development.

Material Science: Developing new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (3-fluorobenzyl)alaninate involves its interaction with various molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological pathways. The ester group can undergo hydrolysis, releasing the active alanine derivative, which can participate in metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl (3-fluorobenzyl)alaninate with five structurally related alaninate derivatives, focusing on molecular properties, substituent effects, and functional applications.

Substituent Variations and Physicochemical Properties

Key Observations :

- Substituent Effects on logP : The benzothiazolyl-containing analog (MW 441.4, logP 4.989) exhibits higher lipophilicity than furyl- or indolyl-substituted derivatives, likely due to its extended aromatic system .

- Hydrogen Bonding : The 3-fluorobenzoyl-substituted compound () has the highest H-bond acceptor count (6), enhancing solubility in polar solvents.

Research Findings and Trends

- Steric Effects : Bulky substituents (e.g., tert-butoxycarbonyl in OC105) reduce reactivity in nucleophilic substitution reactions but improve stability in acidic conditions .

- Electronic Effects : The trifluoromethyl group in OC086 and OC111 increases electrophilicity at the carbonyl carbon, facilitating amide bond formation .

- Solubility : Polar substituents (e.g., benzothiazolyl in ) lower logD values (2.691), indicating improved aqueous solubility compared to highly lipophilic analogs.

Biological Activity

Methyl (3-fluorobenzyl)alaninate is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an alanine derivative featuring a 3-fluorobenzyl group. Its molecular formula is C10H12FNO2, and it has a molecular weight of approximately 201.21 g/mol. The presence of the fluorine atom in the benzyl group is significant, as halogenated compounds often exhibit enhanced biological activities compared to their non-fluorinated counterparts.

1. Inhibition of Enzymatic Activity

Research indicates that derivatives of this compound can inhibit various enzymes, particularly monoamine oxidase B (MAO-B). A study demonstrated that a related compound, (S)-1-(4-((3-fluorobenzyl)oxy)benzyl)azetidine-2-carboxamide (C3), exhibited potent and selective inhibition of MAO-B, which is crucial for dopamine metabolism in the brain. This inhibition was linked to the alleviation of dopaminergic neuronal loss in animal models of Parkinson's disease, suggesting potential therapeutic applications for neurodegenerative disorders .

2. Antiviral Activity

Another area of investigation is the antiviral properties of this compound. Compounds with similar structures have shown promise against viral infections. For instance, derivatives were evaluated for their ability to inhibit HIV-1 integrase interactions, with some demonstrating significant inhibition rates exceeding 50% . This suggests that this compound and its analogs could be explored further for antiviral drug development.

3. Cytotoxicity and Antitumor Effects

The cytotoxic effects of this compound have also been examined in various cancer cell lines. For example, related compounds were tested against HT-29 and FaDu tumor cell lines, showing varying degrees of cytotoxicity . The efficacy of these compounds indicates their potential use as anticancer agents, although further studies are necessary to establish their safety profiles.

Table 1: Summary of Biological Activities

| Activity Type | Compound Tested | IC50 Value | Reference |

|---|---|---|---|

| MAO-B Inhibition | C3 | <0.15 µM | |

| Antiviral Activity | Various Derivatives | >50% Inhibition | |

| Cytotoxicity | HT-29 Cell Line | Varies by Compound |

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotection, this compound derivatives were administered to mice subjected to MPTP-induced neurotoxicity. The results indicated that these compounds significantly reduced neuronal loss and improved motor function in treated animals compared to controls, highlighting their potential role in treating neurodegenerative diseases.

Case Study 2: Antiviral Efficacy Against HIV

In vitro studies were conducted using human MT-4 cells infected with HIV-1. Compounds derived from this compound exhibited varying levels of antiviral activity, with some achieving over 70% inhibition of viral replication at non-toxic concentrations. This suggests that further development could lead to effective antiviral therapies.

Properties

Molecular Formula |

C11H14FNO2 |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

methyl 2-[(3-fluorophenyl)methylamino]propanoate |

InChI |

InChI=1S/C11H14FNO2/c1-8(11(14)15-2)13-7-9-4-3-5-10(12)6-9/h3-6,8,13H,7H2,1-2H3 |

InChI Key |

XRSUDUGDFPDERY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)NCC1=CC(=CC=C1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.